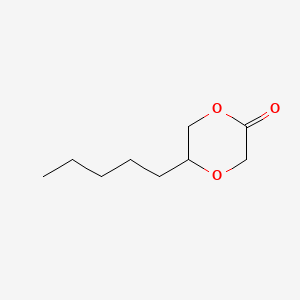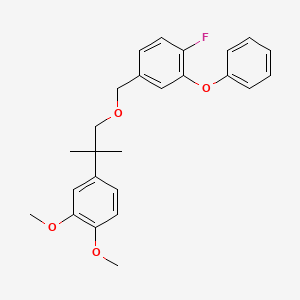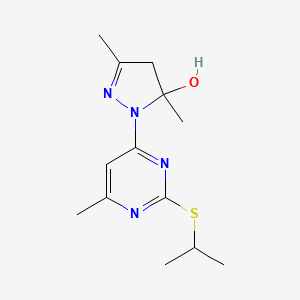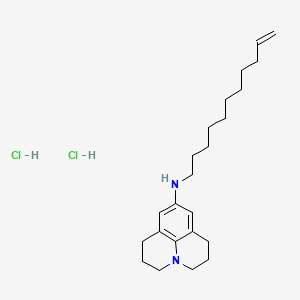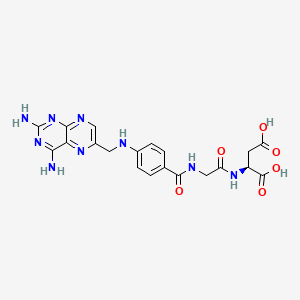
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a derivative of aspartic acid, a naturally occurring amino acid, and is characterized by the presence of a pteridine ring, which is a key structural component in many biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-diamino-6-(chloromethyl)pteridine, which is then reacted with p-aminobenzoic acid to form an intermediate compound. This intermediate is further reacted with glycine and L-aspartic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the pteridine ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, particularly those involving pteridine-containing enzymes.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- involves its interaction with specific molecular targets. The pteridine ring can bind to enzymes and receptors, influencing various biochemical pathways. This binding can inhibit or activate certain enzymes, leading to therapeutic effects, particularly in cancer cells where it can interfere with DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.
Folic Acid: Another compound with a pteridine ring, essential for DNA synthesis and repair.
Leucovorin: A folate analog used to enhance the effects of methotrexate.
Uniqueness
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is unique due to its specific combination of aspartic acid and pteridine structures, which confer distinct biochemical properties and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
82151-89-1 |
|---|---|
Molekularformel |
C20H21N9O6 |
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H21N9O6/c21-16-15-17(29-20(22)28-16)24-7-11(26-15)6-23-10-3-1-9(2-4-10)18(33)25-8-13(30)27-12(19(34)35)5-14(31)32/h1-4,7,12,23H,5-6,8H2,(H,25,33)(H,27,30)(H,31,32)(H,34,35)(H4,21,22,24,28,29)/t12-/m0/s1 |
InChI-Schlüssel |
VPSRBWFQJWKFRV-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


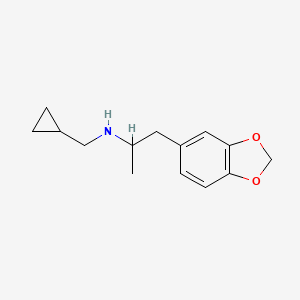
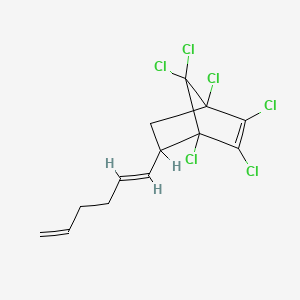


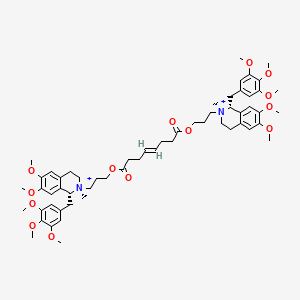
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
